![molecular formula C31H26ClN5O3S B2724691 N-[4-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 865616-48-4](/img/structure/B2724691.png)
N-[4-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-{4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenyl}acetamide” seems to be structurally similar . It has a molecular formula of C22H17ClN4O and a molecular weight of 388.85 .
Physical and Chemical Properties Analysis
The related compound “N-{4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenyl}acetamide” has a predicted density of 1.357±0.06 g/cm3 and a predicted pKa of 14.52±0.70 .Scientific Research Applications
Synthesis and Pharmacological Activities
Quinazoline derivatives have been synthesized and evaluated for various pharmacological activities. For instance, a study synthesized a series of quinazoline derivatives to explore their diuretic, antihypertensive, and anti-diabetic potential. One compound, closely related to the queried chemical, demonstrated potent activity in these areas, highlighting the therapeutic potential of such compounds (Rahman et al., 2014).
Chemical Synthesis and Characterization
In another study, the synthesis of a compound structurally similar to the queried chemical was achieved through a reaction involving chlorosulfonic acid and ammonia gas. This research contributes to understanding the synthesis and structural characterization of quinazoline derivatives (Hayun et al., 2012).
Medicinal Chemistry and Inhibitory Activities
Research in medicinal chemistry has identified quinazolinyl sulfonamides as potent inhibitors in various biochemical pathways. A study revealed that certain quinazoline derivatives act as inhibitors of methionine aminopeptidase, indicating their potential as therapeutic agents in treating diseases related to enzyme dysfunction (Huang et al., 2006).
Anti-Cancer Potential
The anti-cancer potential of quinazoline derivatives is also a significant area of research. For instance, a study synthesized indenopyrazoles, including a compound with structural similarities to the queried chemical, demonstrating promising antiproliferative activity against human cancer cells. This research suggests the potential of such compounds as cancer therapeutics (Minegishi et al., 2015).
Properties
IUPAC Name |
N-[4-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26ClN5O3S/c1-40-29-11-7-6-10-24(29)28-19-27(20-12-15-23(16-13-20)36-41(2,38)39)35-37(28)31-33-26-17-14-22(32)18-25(26)30(34-31)21-8-4-3-5-9-21/h3-18,28,36H,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYXWWCAOMYVHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=NN2C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC=C(C=C6)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
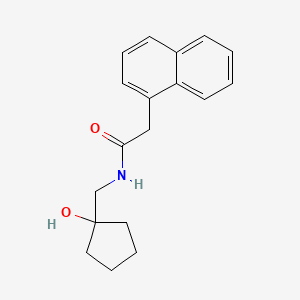
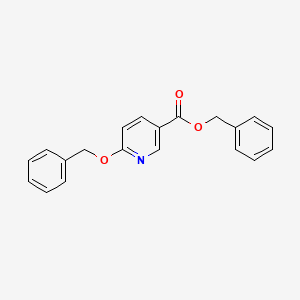
![N-[(2-chlorophenyl)methyl]-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)acetamide](/img/structure/B2724611.png)
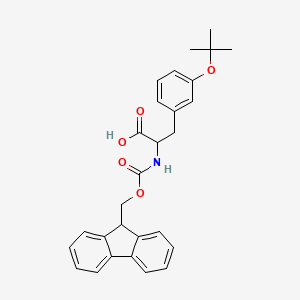
![ethyl 2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2724613.png)
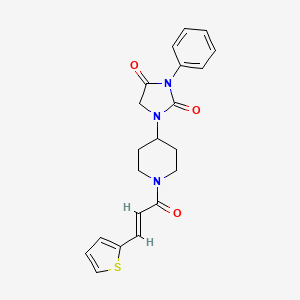
![N-(1-cyanocyclohexyl)-2-[(4-methylphenyl)amino]acetamide](/img/structure/B2724615.png)
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-phenoxyphenyl)ethanone](/img/structure/B2724616.png)
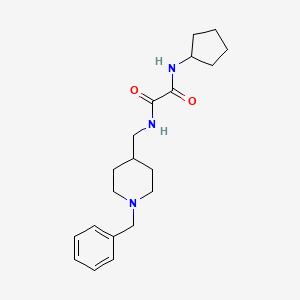
![N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2724620.png)
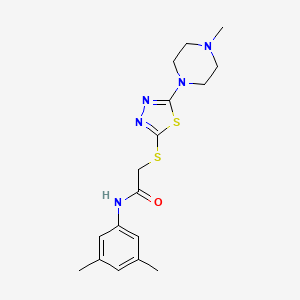
![5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide](/img/structure/B2724625.png)

![1-[4-Fluoro-2-(1-piperidyl)phenyl]ethanol](/img/structure/B2724631.png)
